Atto 680 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

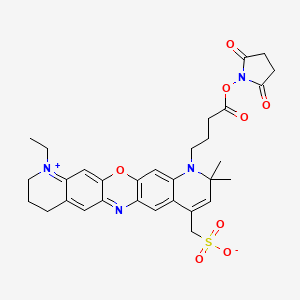

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H34N4O8S |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

[6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,20-octaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C31H34N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-17H,4-12,18H2,1-3H3 |

InChI Key |

PVQYIKUDSQLKDA-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(=CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Atto 680 NHS Ester: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Atto 680 N-hydroxysuccinimidyl (NHS) ester is a high-performance, amine-reactive fluorescent dye widely utilized in life sciences research.[1][2][3] As a member of the new generation of fluorescent labels, it offers exceptional brightness, photostability, and versatility, making it an invaluable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1][4] This technical guide provides an in-depth overview of Atto 680 NHS ester, its applications, and detailed protocols for its use in research.

Core Properties and Characteristics

Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes nonspecific binding. Its key features include strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability. These properties make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy. The fluorescence of Atto 680 is efficiently quenched by electron donors like guanine (B1146940) and tryptophan, a characteristic that can be leveraged in specific experimental designs.

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight (MW) | 828 g/mol | |

| Excitation Maximum (λabs) | 681 nm | |

| Emission Maximum (λfl) | 698 nm | |

| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M-1 cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 30% | |

| Fluorescence Lifetime (τfl) | 1.7 ns | |

| Correction Factor (CF260) | 0.30 | |

| Correction Factor (CF280) | 0.17 |

Key Research Applications

The primary application of this compound is the covalent labeling of biomolecules for subsequent visualization and analysis. The NHS ester moiety reacts specifically with primary amine groups (-NH2) present on proteins (e.g., the ε-amino group of lysine (B10760008) residues) and amine-modified oligonucleotides to form a stable amide bond.

Amine-Reactive Labeling Chemistry

The fundamental reaction underlying the use of this compound is the acylation of a primary amine. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amine group is deprotonated and thus more nucleophilic.

This labeling strategy is foundational to a variety of advanced research applications:

-

Fluorescence Microscopy: Labeled antibodies and proteins are routinely used as probes in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization and distribution of target molecules within cells and tissues.

-

Live-Cell Imaging: this compound can be used for rapid and uniform labeling of cell surface proteins on live mammalian cells, enabling the study of dynamic membrane topologies and intercellular communication.

-

Super-Resolution Microscopy: The high photostability and brightness of Atto 680 make it a suitable fluorophore for super-resolution imaging techniques such as STED and dSTORM, allowing for visualization beyond the diffraction limit of light.

-

In Vivo Imaging: Fluorescently labeled antibodies or other targeting molecules can be used for in vivo imaging in small animal models to track their biodistribution and target engagement.

-

Multiplexed Imaging: In techniques like cyclic immunofluorescence, Atto 680 can be used as a fiducial marker to register images from multiple rounds of staining, enabling the visualization of a large number of proteins in a single tissue section.

-

Flow Cytometry: Cells labeled with Atto 680-conjugated antibodies can be identified and quantified using flow cytometry.

-

Biochemical Assays: The dye can be used to label proteins or peptides for use in various binding and enzymatic assays.

Experimental Protocols

Detailed methodologies for common labeling procedures are provided below. It is crucial to use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for preparing the dye stock solution, as the NHS ester is susceptible to hydrolysis.

Protein and Antibody Labeling Workflow

This protocol is a general guideline for labeling proteins, including antibodies, with this compound.

Materials:

-

Protein or antibody to be labeled

-

This compound

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Anhydrous, amine-free DMSO or DMF

-

Gel permeation chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2

Procedure:

-

Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with bicarbonate buffer.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.

-

Labeling Reaction: Add a molar excess of the reactive dye solution to the protein solution. A 2-fold molar excess is a good starting point, but the optimal ratio may need to be determined empirically. For an antibody, a common starting point is to add 10 µl of the dye solution to 1 ml of the protein solution.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column. The first colored band to elute is typically the labeled protein.

Oligonucleotide Labeling

This protocol is for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Carbonate buffer (0.2 M, pH 8-9)

-

Anhydrous DMF

Procedure:

-

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

-

Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

Labeling Reaction: Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye solution.

-

Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.

-

Purification: Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or chromatography.

Live-Cell Surface Protein Labeling Workflow

This streamlined protocol is for the rapid and uniform labeling of surface proteins on live mammalian cells.

References

Atto 680 NHS ester chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, structure, and experimental applications of Atto 680 N-hydroxysuccinimidyl (NHS) ester. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of reaction mechanisms and workflows.

Core Chemical and Physical Properties

Atto 680 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] It is a zwitterionic dye with a net electrical charge of zero.[1] The NHS ester derivative is a reactive form of the dye designed for the straightforward and efficient labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2]

Structural and Physical Properties

The fundamental properties of Atto 680 NHS ester are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 828 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in polar organic solvents (DMF, DMSO) | |

| Storage | Store at -20°C, protected from light and moisture |

Photophysical and Spectral Properties

The spectral characteristics of Atto 680 make it a versatile fluorophore for a range of applications in the red region of the spectrum. The optical data, primarily determined for the carboxy derivative in aqueous solution, are presented below.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 681 nm | |

| Emission Maximum (λem) | 698 nm | |

| Molar Extinction Coefficient (εmax) | 1.25 x 105 M-1cm-1 | |

| Fluorescence Quantum Yield (Φf) | 0.30 | |

| Fluorescence Lifetime (τfl) | 1.7 ns | |

| Correction Factor (CF260) | 0.30 | |

| Correction Factor (CF280) | 0.17 |

Chemical Structure and Reactivity

The chemical structure of the Atto 680 core is based on the rhodamine scaffold. The N-hydroxysuccinimidyl ester is a highly reactive group that readily couples with nucleophilic primary and secondary amines to form a stable amide bond.

Figure 1: 2D structure of this compound.

The reaction is highly pH-dependent, with an optimal pH range of 8.0 to 9.0. At this pH, the primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues in proteins) are sufficiently deprotonated and thus highly reactive towards the NHS ester. It is crucial to perform the labeling reaction in an amine-free buffer, as primary amines in the buffer (such as Tris) will compete for reaction with the NHS ester, thereby reducing labeling efficiency. A common choice is a bicarbonate or phosphate (B84403) buffer at pH 8.3.

A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, a pH of around 8.3 is often a good compromise to ensure efficient labeling while minimizing hydrolysis of the dye.

Figure 2: Reaction of this compound with a primary amine.

Experimental Protocols

This section provides a detailed, exemplary protocol for the labeling of an antibody with this compound.

Materials and Reagents

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column: Gel filtration column (e.g., Sephadex G-25)

-

Elution buffer: Phosphate-buffered saline (PBS), pH 7.4

Experimental Procedure

-

Protein Preparation:

-

Dissolve the antibody in the labeling buffer at a concentration of 1-5 mg/mL.

-

If the antibody solution contains primary amines (e.g., Tris buffer), it must be dialyzed against PBS prior to labeling.

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a gel filtration column according to the manufacturer's instructions and equilibrate with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored, fluorescent band to elute is the labeled protein. A second, slower-moving band corresponds to the free, hydrolyzed dye.

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax, ~681 nm).

-

The DOL can be calculated using the following formula: DOL = (Amax * εprotein) / [(A280 - Amax * CF280) * εdye] where εprotein is the molar extinction coefficient of the protein at 280 nm, εdye is the molar extinction coefficient of the dye at its Amax, and CF280 is the correction factor for the dye's absorbance at 280 nm.

-

-

Storage:

-

Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a stabilizing agent like BSA, aliquot, and freeze at -20°C.

-

Figure 3: Workflow for labeling and purifying an antibody.

Conclusion

This compound is a high-performance fluorescent dye that offers excellent photophysical properties for the labeling of biomolecules. Its high reactivity with primary amines under mild conditions, coupled with the strong fluorescence and photostability of the Atto 680 fluorophore, makes it an ideal choice for a wide range of applications in life sciences research and diagnostics, including fluorescence microscopy, flow cytometry, and immunoassays. Adherence to the outlined protocols will facilitate the successful conjugation of this versatile dye to proteins and other biomolecules, enabling sensitive and reliable detection in various experimental settings.

References

Atto 680 NHS Ester: A Technical Guide to Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic properties and common applications of Atto 680 N-hydroxysuccinimidyl (NHS) ester, a fluorescent dye widely used for labeling biomolecules. Key data is presented in structured tables for clarity, and detailed experimental protocols are provided for core methodologies.

Core Spectroscopic and Photophysical Properties

Atto 680 is a red-emitting fluorescent label known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] As a zwitterionic dye, it carries a net neutral charge after conjugation to a biomolecule.[1] The NHS ester reactive group allows for the covalent labeling of primary and secondary amines, such as those found on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides.

The key quantitative characteristics of Atto 680 are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 680 - 681 nm | [2] |

| Emission Maximum (λem) | 697 - 705 nm | [3][4] |

| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 30% (in aqueous solution) | [1] |

| Fluorescence Lifetime (τ) | 1.7 - 1.8 ns | [2] |

| Correction Factor (CF260) | 0.30 | |

| Correction Factor (CF280) | 0.17 |

Table 1: Spectroscopic and Photophysical Data for Atto 680.

Experimental Protocols

Protein Labeling with Atto 680 NHS Ester

This protocol outlines the general procedure for conjugating this compound to proteins.

Materials:

-

Protein of interest (2 mg/mL in amine-free buffer)

-

This compound

-

Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Gel permeation chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2

Procedure:

-

Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris or glycine.[1] If the protein is in an incompatible buffer, dialyze against 10-20 mM PBS first.[1]

-

Dye Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 2 mg/mL.[1]

-

Conjugation Reaction: Add a twofold molar excess of the reactive dye solution to the protein solution.[1] For example, for an antibody, add 10 µL of the dye solution to 1 mL of the protein solution.[1] Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[1]

-

Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS.[1] The first fluorescent band to elute is the labeled protein.[1]

References

Atto 680 NHS Ester: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for Atto 680 N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is crucial for ensuring the integrity and reactivity of the dye, leading to successful and reproducible conjugation experiments in research and drug development.

Core Concepts: Understanding Atto 680 NHS Ester

Atto 680 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. The N-hydroxysuccinimidyl (NHS) ester is a widely used reactive group for covalently attaching the Atto 680 dye to primary amino groups on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. This reaction forms a stable amide bond.

The primary challenge in handling NHS esters is their susceptibility to hydrolysis, a competing reaction that renders the dye non-reactive. The rate of this hydrolysis is significantly influenced by storage conditions, solvent purity, and the pH of the reaction buffer.

Stability and Storage Conditions

Proper storage is paramount to maintaining the reactivity of this compound. The stability of the compound varies significantly between its solid, crystalline form and when it is in solution.

Table 1: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Protection | Shelf Life | Key Considerations |

| Solid (Crystalline Powder) | -20°C | Protect from light and moisture | At least 3 years[1] | Shipped at ambient temperature, but should be frozen upon receipt.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] |

| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Protect from light and moisture | Limited stability; prepare fresh before use is strongly recommended.[2] | The quality of the anhydrous solvent is critical. Even trace amounts of water can lead to hydrolysis.[2] Avoid repeated freeze-thaw cycles. |

| In Aqueous Solution | Not Recommended for Storage | N/A | Very Unstable | Highly susceptible to hydrolysis, which is accelerated at higher pH values.[1][2][3] |

The Critical Role of pH in Stability and Reactivity

The conjugation reaction of this compound with primary amines is a pH-dependent process. The amino group must be in its unprotonated form to be reactive.[1][2] This is favored at alkaline pH. However, the rate of hydrolysis of the NHS ester also increases with pH as the concentration of hydroxyl ions rises.[1][3]

Therefore, the choice of pH for the labeling reaction is a critical compromise between maximizing the rate of conjugation and minimizing the rate of hydrolysis. A pH of 8.3 is often recommended as a good balance for this reaction.[1][3]

Table 2: General Hydrolysis Half-Life of NHS Esters in Aqueous Solution

| pH | Temperature | Approximate Half-Life |

| 7.0 | 0°C | 4 - 5 hours[4] |

| 8.6 | 4°C | 10 minutes[4] |

This data underscores the importance of performing conjugation reactions promptly after the addition of the dye to the aqueous reaction buffer.

Visualizing Key Processes

To further elucidate the core concepts, the following diagrams visualize the chemical reaction, a typical experimental workflow, and a decision-making process for storage.

Caption: Reaction of this compound with a primary amine.

Caption: A typical workflow for labeling proteins with this compound.

Caption: Decision tree for the optimal storage of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Proteins

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein solution (2 mg/mL in a suitable buffer)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Gel permeation chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL.

-

Ensure the protein solution is free from amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH to 8.3 with 1 M sodium bicarbonate.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.

-

-

Conjugation:

-

Add a twofold molar excess of the reactive dye solution to the protein solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel permeation chromatography column pre-equilibrated with PBS (pH 7.2).

-

The first colored band to elute is the Atto 680-labeled protein.

-

-

Storage of Conjugate:

-

Store the purified conjugate under conditions suitable for the unlabeled protein. For short-term storage (several months), 4°C with the addition of 2 mM sodium azide (B81097) as a preservative is recommended. For long-term storage, aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[2][3]

-

Protocol 2: Labeling of Amine-Modified Oligonucleotides

Materials:

-

Amine-modified oligonucleotide solution (0.1 mM in carbonate buffer)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Carbonate buffer (0.2 M, pH 8-9)

-

Gel filtration or reversed-phase HPLC for purification

Procedure:

-

Oligonucleotide Preparation:

-

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (pH 8-9).

-

-

Dye Preparation:

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation:

-

Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

-

Incubate at room temperature for 2 hours with shaking. For longer reaction times, it is advisable to lower the pH to 7-7.5 to reduce hydrolysis of the NHS ester.

-

-

Purification:

-

Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.

-

-

Storage of Conjugate:

-

Store the purified labeled oligonucleotide at -20°C, protected from light.[2]

-

Conclusion

The stability of this compound is critically dependent on maintaining anhydrous conditions and low temperatures for storage in its solid form and as a stock solution in organic solvents. The primary degradation pathway in aqueous solutions is hydrolysis, which is accelerated by increasing pH. Successful and efficient conjugation to biomolecules requires a careful balance of pH to ensure amine group reactivity while minimizing dye inactivation through hydrolysis. By following the detailed storage and experimental protocols outlined in this guide, researchers can maximize the performance and reproducibility of their experiments with this compound.

References

Atto 680 NHS Ester: A Technical Guide to Solubility and Handling in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and handling of Atto 680 NHS ester in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two common solvents for bioconjugation. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their workflows.

Core Properties and Solubility

This compound is a fluorescent label belonging to a new generation of dyes designed for life science applications, including the labeling of proteins, DNA, and RNA.[1][2] Key characteristics of this dye include strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] Atto 680 is a zwitterionic dye, carrying a net electrical charge of zero.[1][2]

The product is soluble in polar solvents such as DMSO, DMF, and acetonitrile.[1][2] For labeling reactions, it is crucial to use anhydrous and amine-free grades of these solvents, as the N-hydroxysuccinimidyl (NHS) ester is highly reactive and susceptible to hydrolysis in the presence of water or reaction with amine-containing impurities.[1][3][4]

Quantitative Data on Stock Solution Preparation

| Parameter | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Source(s) |

| Recommended Concentration | 2 mg/mL | 2 mg/mL | [3] |

| Alternative Concentration Range | 5 - 20 mg/mL (from dissolving 1 mg in 50-200 µl) | Not specified | [4][5][6][7] |

| Molar Concentration | 10 mM | Not specified | [8] |

| Solvent Quality | Anhydrous, Amine-free | Anhydrous, Amine-free | [1][3][4] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in either DMSO or DMF. It is imperative to protect the NHS ester from moisture to maintain its reactivity.

Materials:

-

This compound

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Pipettes and tips

Procedure:

-

Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[1]

-

Add the appropriate volume of anhydrous, amine-free DMSO or DMF to the vial to achieve the desired concentration (e.g., for a 2 mg/mL solution, add 500 µl of solvent to 1 mg of the dye).[3]

-

Mix thoroughly by vortexing or pipetting until the dye is completely dissolved.[8]

-

This stock solution should be prepared immediately before use for conjugation.[1][3] If short-term storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[8] Avoid repeated freeze-thaw cycles.[8]

General Protein Labeling Protocol

This protocol provides a general workflow for the conjugation of this compound to proteins.

Materials:

-

Protein solution (in an amine-free buffer, e.g., PBS)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Freshly prepared this compound stock solution

-

Gel permeation chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation: Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate at a concentration of approximately 2 mg/mL.[3] The pH of the solution should be adjusted to between 8.0 and 9.0, with pH 8.3 being a good compromise to ensure the amino groups are sufficiently unprotonated for reaction while minimizing hydrolysis of the NHS ester.[4][5][6] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3]

-

Labeling Reaction: While stirring, add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a molar excess of the dye to the protein.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[3]

-

Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column.[3]

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

References

- 1. atto-tec.com [atto-tec.com]

- 2. atto-tec.com [atto-tec.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. atto-tec.com [atto-tec.com]

- 5. atto-tec.com [atto-tec.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 8. docs.aatbio.com [docs.aatbio.com]

Atto 680: A Technical Guide to its Zwitterionic Nature and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Atto 680, a fluorescent dye distinguished by its zwitterionic properties. We will delve into its photophysical characteristics, provide detailed experimental protocols for its use in key applications, and illustrate a relevant experimental workflow. This guide is intended to equip researchers with the practical knowledge needed to effectively utilize Atto 680 in their studies.

Introduction to Atto 680: The Zwitterionic Advantage

Atto 680 is a high-performance fluorescent label that belongs to the oxazine (B8389632) family of dyes.[1] A key feature of Atto 680 is its zwitterionic nature at physiological pH.[1][2][3] This means the molecule carries both a positive and a negative charge, resulting in a net neutral charge. This property is highly advantageous in biological applications as it minimizes non-specific binding to negatively charged surfaces such as cell membranes and nucleic acids, leading to a significant reduction in background fluorescence and an improved signal-to-noise ratio.[4] After coupling to a substrate, the dye moiety remains electrically neutral.

Beyond its zwitterionic character, Atto 680 offers a suite of desirable properties for fluorescence-based assays, including strong absorption, high fluorescence quantum yield, excellent thermal and photostability, and good water solubility. It is a strong electron acceptor, and its fluorescence is efficiently quenched by electron donors like guanine (B1146940) and tryptophan. These characteristics make it a versatile tool for a wide range of applications, from single-molecule detection to in vivo imaging.

Photophysical and Quantitative Data

The performance of a fluorescent dye is defined by its photophysical properties. Atto 680 exhibits a strong absorption maximum in the red region of the spectrum, making it suitable for excitation with common laser lines and minimizing autofluorescence from biological samples.

Table 1: Photophysical Properties of Atto 680

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 680 nm | |

| Emission Maximum (λem) | 700 nm | |

| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 0.30 | |

| Fluorescence Lifetime (τfl) | 1.7 ns | |

| Molecular Weight (Acid) | ~631 g/mol |

Table 2: Reactive Forms of Atto 680 for Conjugation

| Reactive Group | Target Functional Group | Typical Applications |

| NHS Ester | Primary Amines (-NH₂) | Antibody and protein labeling, amine-modified oligonucleotides |

| Maleimide (B117702) | Thiols (-SH) | Labeling cysteine residues in proteins, thiol-modified oligonucleotides |

| Azide/Alkyne | Click Chemistry | Bio-orthogonal labeling |

| Phalloidin | F-actin | Staining the cytoskeleton |

Experimental Protocols

This section provides detailed methodologies for common applications of Atto 680, including labeling of biomolecules and their use in cellular imaging and analysis.

Labeling of Biomolecules

This protocol describes the conjugation of Atto 680 N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein, such as an antibody.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Atto 680-NHS ester

-

Anhydrous, amine-free DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL. If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS beforehand.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Atto 680-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching Reaction:

-

Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the conjugated protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~680 nm (for Atto 680).

-

This protocol is for labeling proteins with free thiol groups (cysteines) using Atto 680-maleimide.

Materials:

-

Protein with free thiol groups in a suitable buffer (e.g., PBS, pH 7.0-7.5)

-

Atto 680-maleimide

-

Anhydrous, amine-free DMSO or DMF

-

Reducing agent (optional, e.g., DTT or TCEP)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein at a concentration of 50–100 µM in a buffer at pH 7.0–7.5.

-

If the protein has disulfide bonds, they can be reduced to free thiols by incubation with a 10-fold molar excess of TCEP for 20 minutes at room temperature. If DTT is used, it must be removed by dialysis before adding the maleimide.

-

-

Dye Preparation:

-

Prepare a 10–20 mM stock solution of Atto 680-maleimide in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add a 10–20 molar excess of the maleimide solution to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel filtration column as described for NHS-ester labeling.

-

This protocol is for labeling 5'-amine-modified oligonucleotides.

Materials:

-

5'-amine-modified oligonucleotide

-

Atto 680-NHS ester

-

0.2 M carbonate/bicarbonate buffer, pH 9.0

-

Anhydrous DMF

-

Purification system (e.g., HPLC or gel filtration)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amino-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 0.1 mM.

-

-

Dye Preparation:

-

Prepare a 5 mg/mL solution of Atto 680-NHS ester in anhydrous DMF.

-

-

Conjugation Reaction:

-

Add the dye solution to the oligonucleotide solution.

-

Incubate for 2 hours at room temperature with shaking.

-

-

Purification:

-

Purify the labeled oligonucleotide from excess dye using reverse-phase HPLC or a suitable desalting column.

-

Immunofluorescence Staining

This protocol outlines the use of an Atto 680-conjugated secondary antibody for indirect immunofluorescence.

Materials:

-

Cells grown on coverslips

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA and 10% normal serum in PBST (PBS + 0.1% Tween 20)

-

Primary antibody (unconjugated)

-

Atto 680-conjugated secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation and Fixation:

-

Rinse cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration.

-

Incubate for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

-

Secondary Antibody Incubation:

-

Dilute the Atto 680-conjugated secondary antibody in the blocking buffer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash three times with PBST, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslip on a microscope slide using mounting medium containing DAPI.

-

Image using a fluorescence microscope with appropriate filters for DAPI and Atto 680.

-

Flow Cytometry

This protocol describes the staining of cell surface markers using an Atto 680-conjugated primary antibody.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Atto 680-conjugated primary antibody

-

Isotype control antibody (Atto 680-conjugated)

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold staining buffer.

-

-

Blocking (Optional):

-

To block Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes on ice.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into FACS tubes.

-

Add the predetermined optimal concentration of the Atto 680-conjugated primary antibody or the isotype control.

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing:

-

Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant. Repeat the wash step twice.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of staining buffer.

-

Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Atto 680 (e.g., 633 nm or 640 nm laser).

-

Visualizing Experimental Workflows with Atto 680

The following section provides a conceptual workflow for tracking viral entry into a host cell using Atto 680-labeled viral particles, a powerful application of this dye.

Workflow for Tracking Viral Entry

This diagram illustrates the key steps in an experiment designed to visualize the process of a virus entering a host cell.

Caption: Workflow for studying viral entry using Atto 680-labeled viruses.

Conclusion

Atto 680 stands out as a superior fluorescent dye for a multitude of applications in life sciences and drug development. Its zwitterionic nature is a key attribute that significantly enhances its performance by reducing non-specific interactions, thereby improving the quality and reliability of experimental data. The protocols and workflow presented in this guide provide a solid foundation for researchers to harness the full potential of Atto 680 in their investigations, from fundamental cell biology to the development of novel therapeutics. The combination of excellent photophysical properties and versatile conjugation chemistries ensures that Atto 680 will remain a valuable tool in the researcher's arsenal.

References

Atto 680 NHS Ester: A Technical Guide to Photostability and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 680 is a fluorescent dye belonging to the oxazine (B8389632) family, known for its strong absorption in the red spectral region, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5] Its NHS (N-Hydroxysuccinimidyl) ester derivative is a widely used tool for the covalent labeling of proteins, nucleic acids, and other biomolecules containing primary amine groups.[1][3] This technical guide provides an in-depth overview of the photostability and thermal stability of Atto 680 NHS ester, presenting available data, detailed experimental protocols for stability assessment, and an example of its application in studying cellular signaling pathways.

Core Properties of Atto 680

Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes nonspecific interactions with cellular components.[1][2] Its rigid molecular structure prevents cis-trans isomerization, leading to consistent optical properties largely independent of the solvent and temperature.[5] Key spectral and photophysical properties are summarized in Table 1.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 680 nm | [6] |

| Maximum Emission Wavelength (λem) | 700 nm | [6] |

| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 cm-1 M-1 | [1][6] |

| Fluorescence Quantum Yield (Φf) | 0.30 | [1][6] |

| Fluorescence Lifetime (τfl) | 1.7 ns | [1][6] |

Table 1: Core Photophysical Properties of Atto 680. These data represent the fundamental characteristics of the Atto 680 fluorophore.

Photostability of this compound

Disclaimer: The following data is for Atto 647N and is intended to provide a representative example of the photostability of red-emitting Atto dyes. The actual photostability of Atto 680 may vary.

| Condition | Photobleaching Half-life (t1/2) in seconds | Reference |

| PBS | ~10 | [7] |

| ROXS Buffer with NaSO3 | ~20 | [7] |

| ROXS Buffer with GodCat | ~100 | [7] |

| ROXS Buffer with PCD | ~200 | [7] |

Table 2: Photostability of Atto 647N in Different Imaging Buffers. The photobleaching half-life (t1/2) was normalized to an excitation power density of 1 kW/cm^2. ROXS (Reducing and Oxidizing System) buffers are commonly used to enhance fluorophore photostability.[7]

Thermal Stability of this compound

This compound is characterized by its excellent thermal stability.[1][2][3][4][5] The solid, unconjugated dye is stable for at least three years when stored at -20°C and protected from light and moisture.[1] Solutions of the NHS ester in anhydrous, amine-free solvents like DMSO or DMF should be prepared fresh for each conjugation reaction to avoid hydrolysis.[1] Once conjugated to a biomolecule, the thermal stability of the conjugate is largely determined by the stability of the biomolecule itself. For long-term storage, protein conjugates can be stored at -20°C, and repeated freeze-thaw cycles should be avoided.[8]

Experimental Protocols

Protein Labeling with this compound

This protocol describes a general procedure for labeling proteins with this compound. The optimal conditions may need to be adjusted for specific proteins.

Figure 1: Workflow for labeling proteins with this compound.

Assessing Photostability

This protocol outlines a method for quantifying the photostability of Atto 680-labeled biomolecules.

Figure 2: Experimental workflow for assessing the photostability of Atto 680 conjugates.

Application in Signaling Pathway Analysis: EGFR Signaling

This compound is a valuable tool for studying cellular signaling pathways through techniques like immunofluorescence. For example, it can be used to label antibodies that target key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, allowing for the visualization of their expression and localization.

The EGFR pathway is crucial for regulating cell proliferation, differentiation, and survival.[9] Its dysregulation is often implicated in cancer.[9] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[9][10][11] An antibody targeting EGFR, labeled with Atto 680, can be used to visualize the receptor on the cell surface and track its internalization upon activation.[9]

Figure 3: Simplified EGFR signaling pathway with an Atto 680-labeled antibody for detection.

Conclusion

This compound is a high-performance fluorescent probe with excellent general stability. While specific quantitative data on its photostability and thermal degradation kinetics are limited, its robust performance in a wide range of applications, including the study of complex cellular signaling pathways, makes it a valuable tool for researchers in the life sciences. The experimental protocols provided in this guide offer a framework for the consistent and effective use of this compound in labeling and imaging applications, as well as for its quantitative characterization.

References

- 1. atto-tec.com [atto-tec.com]

- 2. ATTO-TEC GmbH [atto-tec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ATTO 680 | Products | Leica Microsystems [leica-microsystems.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. stressmarq.com [stressmarq.com]

- 7. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Atto 680 NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 680 is a fluorescent dye belonging to the new generation of labels characterized by their strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] As a zwitterionic dye with a net electrical charge of zero, Atto 680 is well-suited for a variety of life science applications, including the labeling of proteins, DNA, and RNA.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative is a widely used amine-reactive form that readily couples with primary amino groups on biomolecules to form stable amide bonds. This technical guide provides a comprehensive overview of the material safety data, technical specifications, experimental protocols, and applications of Atto 680 NHS ester for researchers and professionals in drug development.

Material Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound is available from various suppliers.[2] The product is typically a solid powder and should be handled with standard laboratory precautions.

Key Safety Information:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Storage: Store the solid product at -20°C, protected from moisture and light. Stock solutions in anhydrous, amine-free solvents like DMF or DMSO should also be stored at -20°C and protected from light. Due to the potential for hydrolysis, it is recommended to prepare solutions immediately before use.

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Physicochemical and Spectroscopic Properties

The exceptional optical properties of Atto 680 make it a valuable tool for high-sensitivity fluorescence-based assays.

| Property | Value | Reference |

| Molecular Weight (MW) | 828 g/mol | |

| Absorption Maximum (λabs) | 681 nm | |

| Molar Extinction Coefficient (εmax) | 1.25 x 10⁵ M⁻¹cm⁻¹ | |

| Emission Maximum (λem) | 698 nm | |

| Fluorescence Quantum Yield (ηfl) | 30% | |

| Fluorescence Lifetime (τfl) | 1.7 ns | |

| Correction Factor (CF260) | 0.30 | |

| Correction Factor (CF280) | 0.17 |

Experimental Protocols

The following are detailed protocols for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is designed for the covalent labeling of proteins with this compound.

Materials:

-

Protein to be labeled

-

This compound

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Anhydrous, amine-free DMF or DMSO

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS, pH 7.2)

Procedure:

-

Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If the protein is in a Tris-based buffer, dialyze against PBS.

-

Dye Solution Preparation: Immediately before use, dissolve this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.

-

Labeling Reaction: Add a 2-fold molar excess of the reactive dye solution to the protein solution. For an antibody, a general guideline is to add 10 µL of the dye solution to 1 mL of the protein solution. Incubate the reaction for 30-60 minutes at room temperature with constant stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. Equilibrate the column with PBS and elute with the same buffer. The first colored band to elute is the labeled protein.

Oligonucleotide Labeling Protocol

This protocol is for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Carbonate buffer (0.2 M, pH 8-9)

-

Anhydrous, amine-free DMF

Procedure:

-

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

-

Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution. Incubate the reaction at room temperature for 2 hours with shaking.

-

Purification: Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or HPLC.

Applications and Experimental Workflows

This compound is a versatile tool for a range of applications in research and drug development, primarily centered around its use as a fluorescent label for biomolecules.

General Labeling of Biomolecules

The primary application of this compound is the covalent labeling of proteins, antibodies, and nucleic acids for subsequent visualization and quantification. The NHS ester chemistry specifically targets primary amines, which are abundant in proteins (N-terminus and lysine (B10760008) residues) and can be incorporated into oligonucleotides.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Atto 680 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Atto 680 N-hydroxysuccinimidyl (NHS) ester, a high-performance fluorescent dye. Atto 680 is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal choice for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[1][2]

Overview

The Atto 680 NHS ester facilitates the covalent attachment of the Atto 680 dye to proteins and other biomolecules containing primary amino groups.[1] The NHS ester reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group to form a stable amide bond.[3] This reaction is most efficient at an alkaline pH, where the amino groups are deprotonated and thus more nucleophilic.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of proteins with this compound.

| Parameter | Recommended Value | Notes |

| This compound Properties | ||

| Molecular Weight | 828 g/mol | [5] |

| Excitation Maximum (λex) | 681 nm | [5] |

| Emission Maximum (λem) | 698 nm | [5] |

| Molar Extinction Coefficient (ε) | 1.25 x 10^5 M-1 cm-1 | [5] |

| Reaction Conditions | ||

| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | A pH of 8.3 offers a good compromise between amine reactivity and NHS ester hydrolysis.[3][4] |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[4] |

| Molar Excess of Dye to Protein | 2-fold to 10-fold | This should be optimized for each specific protein to achieve the desired degree of labeling.[5][6] |

| Reaction Temperature | Room Temperature | |

| Incubation Time | 30 - 60 minutes | [5] |

| Reagent Preparation | ||

| This compound Stock Solution | 1 mg/mL in anhydrous DMSO or DMF | Should be prepared fresh immediately before use to avoid hydrolysis.[1][5] |

| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Amine-free buffers such as phosphate, HEPES, or borate (B1201080) are also suitable.[7] |

Experimental Protocol

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure

-

Prepare the Protein Solution:

-

Dissolve the protein in the Labeling Buffer at a concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.

-

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[3]

-

The first colored band to elute is the labeled protein.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm and 681 nm.

-

Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

-

-

Storage:

-

Store the labeled protein conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.[5]

-

Visualizations

Chemical Reaction

Caption: Covalent bond formation between this compound and a primary amine on a protein.

Experimental Workflow

Caption: Workflow for labeling proteins with this compound.

Troubleshooting Guide

Caption: Troubleshooting common issues in protein labeling with this compound.

References

- 1. atto-tec.com [atto-tec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spectra.arizona.edu [spectra.arizona.edu]

- 4. atto-tec.com [atto-tec.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Labeling Antibodies with Atto 680 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 680 is a fluorescent label belonging to a new generation of dyes designed for life science applications.[1][2] It exhibits strong absorption, good fluorescence quantum yield, and excellent thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester of Atto 680 is a reactive derivative that readily forms a stable amide bond with primary amino groups, such as the ε-amino groups of lysine (B10760008) residues in antibodies and other proteins.[3] This covalent conjugation makes Atto 680 NHS ester an ideal reagent for fluorescently labeling antibodies for use in a variety of immunoassays, including immunofluorescence, flow cytometry, and western blotting.

These application notes provide a detailed protocol for the successful labeling of antibodies with this compound, including materials required, step-by-step instructions for conjugation and purification, and methods for characterizing the final conjugate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate calculations and successful experimental design.

| Property | Value | Reference |

| Molecular Weight (MW) | 828 g/mol | |

| Maximum Absorption (λabs) | 681 nm | |

| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M⁻¹ cm⁻¹ | |

| Maximum Emission (λfl) | 698 nm | |

| Fluorescence Quantum Yield (ηfl) | 30% | |

| Fluorescence Lifetime (τfl) | 1.7 ns | |

| Correction Factor at 280 nm (CF280) | 0.17 | |

| Solubility | Soluble in polar solvents like DMF and DMSO | |

| Storage | Store at -20°C, protected from light and moisture |

Experimental Protocols

Antibody Preparation

Successful labeling requires the antibody to be in an amine-free buffer at a slightly alkaline pH to ensure the primary amino groups are deprotonated and reactive.

Materials:

-

Antibody of interest

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Dialysis tubing (e.g., 20,000 MWCO) or spin desalting columns

Protocol:

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into PBS. This can be achieved through dialysis against PBS at 4°C with at least two buffer changes or by using a spin desalting column.

-

After buffer exchange, determine the antibody concentration by measuring the absorbance at 280 nm. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹ cm⁻¹.

-

Adjust the antibody concentration to 1-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). Concentrations below 2 mg/mL may decrease labeling efficiency.

Figure 1: Workflow for preparing the antibody for labeling.

This compound Stock Solution Preparation

The this compound is moisture-sensitive and should be dissolved immediately before use.

Materials:

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free DMF or DMSO to a concentration of 1-2 mg/mL. For example, dissolve 1 mg of this compound in 500 µL of DMSO.

Antibody Labeling Reaction

The molar ratio of dye to antibody is a critical parameter that determines the degree of labeling (DOL). A common starting point is a 2 to 10-fold molar excess of dye.

Materials:

-

Prepared antibody solution

-

This compound stock solution

Protocol:

-

While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

To stop the reaction, you can add a quenching agent like hydroxylamine (B1172632) or proceed directly to the purification step.

Figure 2: The antibody labeling reaction process.

Purification of the Labeled Antibody

Purification is essential to remove unreacted dye, which can interfere with downstream applications and DOL calculations.

Materials:

-

Sephadex G-25 or equivalent gel filtration column

-

PBS, pH 7.4

Protocol:

-

Equilibrate the gel filtration column with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the column with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the free, unreacted dye.

-

Collect the fractions containing the labeled antibody.

-

The purified conjugate can be stabilized by adding a protein like bovine serum albumin (BSA) if desired.

Characterization of the Labeled Antibody

The degree of labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for most antibodies is between 2 and 10.

Protocol:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 681 nm (A₆₈₁).

-

Calculate the concentration of the antibody and the dye using the following equations based on the Beer-Lambert law:

-

Corrected Antibody Absorbance:

-

A(protein) = A₂₈₀ - (A₆₈₁ × CF₂₈₀)

-

-

Antibody Concentration (M):

-

[Antibody] = A(protein) / ε(protein)

-

-

Dye Concentration (M):

-

[Dye] = A₆₈₁ / ε(dye)

-

-

Degree of Labeling (DOL):

-

DOL = [Dye] / [Antibody]

-

-

| Parameter | Description | Value |

| A₂₈₀ | Absorbance of the conjugate at 280 nm | Measured |

| A₆₈₁ | Absorbance of the conjugate at 681 nm | Measured |

| CF₂₈₀ | Correction factor for Atto 680 at 280 nm | 0.17 |

| ε(protein) | Molar extinction coefficient of the antibody at 280 nm | ~210,000 M⁻¹ cm⁻¹ for IgG |

| ε(dye) | Molar extinction coefficient of Atto 680 at 681 nm | 125,000 M⁻¹ cm⁻¹ |

Storage of Labeled Antibody

For short-term storage, the labeled antibody can be kept at 4°C for several months, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide (B81097) (2 mM final concentration) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Quality Control

The quality of the labeled antibody can be assessed by:

-

Purity: Size-exclusion chromatography (SEC) can be used to check for aggregation or fragmentation of the antibody after labeling.

-

Functionality: The binding affinity of the labeled antibody to its target antigen should be confirmed using a suitable immunoassay, such as ELISA or flow cytometry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | - Presence of primary amines in the antibody buffer. - Low antibody concentration. - Hydrolyzed this compound. | - Ensure complete buffer exchange to an amine-free buffer. - Increase the antibody concentration to >2 mg/mL. - Prepare the dye stock solution immediately before use with anhydrous solvent. |

| High DOL (potential for self-quenching) | - Excessive molar ratio of dye to antibody. | - Reduce the molar excess of the this compound in the labeling reaction. |

| Antibody precipitation | - High degree of labeling or aggregation. | - Optimize the DOL. - Filter the conjugate solution. |

Conclusion

This protocol provides a comprehensive guide for the successful labeling of antibodies with this compound. By carefully controlling the reaction conditions and adequately purifying and characterizing the final conjugate, researchers can generate high-quality fluorescently labeled antibodies for a wide range of applications in biological research and drug development.

References

Atto 680 NHS Ester: Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 680 is a fluorescent dye belonging to a new generation of labels characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester derivative is a widely used reagent for covalently labeling primary amine groups on biomolecules, including amine-modified oligonucleotides.[5] This process is essential for a variety of applications in molecular biology and diagnostics, such as fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule detection. These application notes provide detailed protocols for the successful labeling of amine-modified oligonucleotides with Atto 680 NHS ester.

Properties of Atto 680

Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes interactions with biomolecules. Its fluorescence is efficiently quenched by electron donors like guanine, a property that can be utilized in designing specific nucleic acid probes.

Table 1: Spectroscopic Properties of Atto 680

| Property | Value | Reference |

| Maximum Absorption (λabs) | 681 nm | |

| Maximum Emission (λfl) | 698 nm | |

| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 30% | |

| Fluorescence Lifetime (τfl) | 1.7 ns | |

| Correction Factor (CF260) | 0.30 | |

| Correction Factor (CF280) | 0.17 |

Experimental Protocols

Preparation of Reagents

a. Amine-Modified Oligonucleotide:

-

Dissolve the amine-modified oligonucleotide in nuclease-free water to a stock concentration of, for example, 100 µM (0.1 mM). The oligonucleotide must contain a primary amine group for labeling.

-

If the oligonucleotide is stored in a buffer containing amines (e.g., Tris), it must be desalted or purified prior to labeling to prevent reaction with the NHS ester.

b. Labeling Buffer:

-

A bicarbonate or carbonate buffer with a pH between 8.0 and 9.0 is recommended for the labeling reaction. At this pH, the primary amine is sufficiently deprotonated and reactive towards the NHS ester.

-

Preparation of 0.2 M Carbonate Buffer (pH 9.0): Prepare a solution of 0.2 M sodium bicarbonate and adjust the pH to 9.0 with 2 M sodium hydroxide.

-

Preparation of 1 M Bicarbonate/Carbonate Buffer (pH 9.0): Prepare a 1 M solution of sodium bicarbonate/sodium carbonate.

c. This compound Solution:

-

This compound is moisture-sensitive and should be dissolved in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

-

Prepare a stock solution of 5 mg/mL or 10 mg/mL in anhydrous DMF or DMSO.

Labeling Reaction

The following protocol is a general guideline and may need to be optimized for specific oligonucleotides.

-

In a microcentrifuge tube, combine the following:

-

5 nmol of amine-modified oligonucleotide (e.g., 50 µL of a 100 µM solution).

-

Labeling buffer to achieve a final concentration of 0.1-0.2 M and a pH of 8.5-9.0. For example, add 10 µL of 1 M bicarbonate/carbonate buffer (pH 9.0) to a 100 µL reaction volume.

-

Nuclease-free water to adjust the final volume.

-

-

Add a molar excess of the freshly prepared this compound solution to the oligonucleotide solution. A 2- to 10-fold molar excess is a good starting point. For example, add 3-5 µL of a 5 mg/mL this compound solution.

-

Vortex the reaction mixture gently and incubate at room temperature for 2 to 4 hours, or overnight, in the dark. Shorter reaction times (30-60 minutes) can also be effective.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. Several methods can be used for purification.

a. Ethanol (B145695) Precipitation: This is a simple method to remove the bulk of the unreacted dye.

-

Add 1/10th volume of 3 M sodium acetate (B1210297) and 2.5-3 volumes of cold absolute ethanol to the reaction mixture.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol.

-

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer, pH 8.0).

b. Desalting Columns: Size-exclusion chromatography using desalting columns (e.g., Glen Gel-Pak™) can effectively separate the labeled oligonucleotide from the smaller, unreacted dye molecules.

c. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most effective method for obtaining highly pure labeled oligonucleotides, separating them from both unlabeled oligonucleotides and free dye.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

d. Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used to purify the labeled oligonucleotide.

Characterization of the Labeled Oligonucleotide

a. Concentration and Degree of Labeling (DOL): The concentration of the oligonucleotide and the dye can be determined by measuring the absorbance at 260 nm and 681 nm, respectively. The degree of labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can be calculated using the following formula:

DOL = (A_max * ε_oligo) / ((A_260 - A_max * CF_260) * ε_dye)

Where:

-

A_max is the absorbance at 681 nm.

-

A_260 is the absorbance at 260 nm.

-

ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

-

ε_dye is the molar extinction coefficient of Atto 680 at 681 nm (125,000 M⁻¹ cm⁻¹).

-

CF_260 is the correction factor for the dye's absorbance at 260 nm (0.30 for Atto 680).

b. Purity Analysis: The purity of the labeled oligonucleotide should be assessed by HPLC or gel electrophoresis.

Experimental Workflow and Diagrams

The overall workflow for labeling amine-modified oligonucleotides with this compound involves preparation, reaction, purification, and characterization.

Caption: Experimental workflow for labeling amine-modified oligonucleotides.

The chemical reaction between the amine-modified oligonucleotide and this compound results in the formation of a stable amide bond.

Caption: Reaction of an amine-modified oligonucleotide with this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use anhydrous DMF/DMSO and prepare the dye solution immediately before use. Store NHS ester properly desiccated at -20°C. |

| pH of the reaction buffer is too low. | Ensure the pH of the labeling buffer is between 8.0 and 9.0. | |

| Presence of primary amines in the oligonucleotide solution. | Purify the oligonucleotide to remove any amine-containing buffers (e.g., Tris). | |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification method. RP-HPLC is recommended for the highest purity. |

| Degradation of Labeled Oligonucleotide | Repeated freeze-thaw cycles or exposure to light. | Store the labeled oligonucleotide in small aliquots at -20°C, protected from light. |

Storage and Handling

Fluorescently labeled oligonucleotides are sensitive to light and should be stored in the dark to prevent photobleaching. For long-term storage, it is recommended to store them at -20°C, preferably as a dried pellet or in a slightly basic buffer like TE (pH 8.0). Avoid repeated freeze-thaw cycles.

References

Atto 680 NHS Ester Conjugation: An Application Guide for Researchers

Introduction

Atto 680 is a fluorescent dye belonging to a new generation of labels designed for high-sensitivity applications in the life sciences, including protein, DNA, and RNA labeling.[1] Key characteristics of Atto 680 include strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] The N-hydroxysuccinimide (NHS) ester of Atto 680 is a widely used derivative that facilitates the covalent attachment of the dye to primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, to form a stable amide bond. This application note provides a detailed, step-by-step guide for the successful conjugation of Atto 680 NHS ester to proteins and other amine-containing biomolecules, aimed at researchers, scientists, and drug development professionals.

Chemical Properties of this compound

Atto 680 is a zwitterionic dye with a net electrical charge of zero, which is maintained after conjugation.[1] Its fluorescence is efficiently quenched by electron donors like guanine (B1146940) and tryptophan.[1] A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Weight (MW) | 828 g/mol |

| Absorption Maximum (λabs) | 681 nm |

| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M-1 cm-1 |

| Fluorescence Emission Maximum (λfl) | 698 nm |

| Fluorescence Quantum Yield (ηfl) | 30% |

| Fluorescence Lifetime (τfl) | 1.7 ns |

| Correction Factor (CF260) | 0.30 |

| Correction Factor (CF280) | 0.17 |

| The optical data corresponds to the carboxy derivative in an aqueous solution.[1] |

Experimental Protocols

This section outlines the necessary materials and step-by-step procedures for the conjugation of this compound to proteins.

Materials and Reagents

-

This compound

-

Protein or other amine-containing biomolecule

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a phosphate (B84403) buffer of pH 8.0-9.0 can be used.[4][5]

-

Purification/Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protocol 1: Protein Preparation

-

Dissolve the protein in the reaction buffer at a concentration of 2 mg/mL.[1] Concentrations below this may decrease labeling efficiency.[1]

-

Ensure the protein solution is free of any amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the protein for reaction with the NHS ester.[1][5]

-

If the protein is in a buffer containing amines, it must be dialyzed against PBS (pH 7.2-7.4) before proceeding.[1]

Protocol 2: this compound Stock Solution Preparation

-

Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[1]

-

This solution should always be prepared fresh for each conjugation reaction.[1]

Protocol 3: Conjugation Reaction

-

The optimal dye-to-protein molar ratio for conjugation can vary depending on the protein and the desired degree of labeling. It is recommended to test a range of molar excess of the dye to the protein (e.g., 2 to 20-fold) to determine the optimal ratio for your specific application.

-

As a starting point, a twofold molar excess of the reactive dye can be added to the protein solution to achieve a dye-to-protein ratio of 1-2.[1]

-

Add the calculated amount of the this compound stock solution to the protein solution while gently stirring.